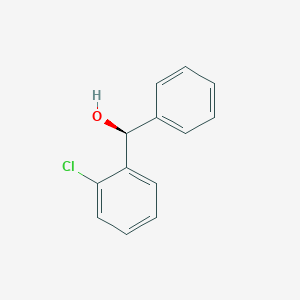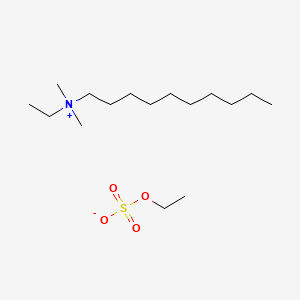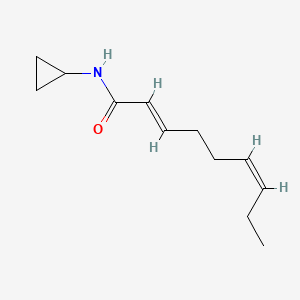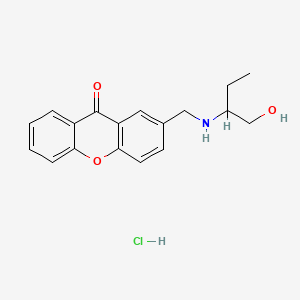
(+-)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a xanthene core, a hydroxymethyl group, and an amino substituent. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride typically involves multiple steps:
Formation of the Xanthene Core: The initial step involves the synthesis of the xanthene core through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of the Amino Group: The xanthene core is then reacted with an appropriate amine, such as 1-(hydroxymethyl)propylamine, in the presence of a catalyst to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted xanthene derivatives.
Applications De Recherche Scientifique
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, influencing cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene Derivatives: Compounds with similar xanthene cores but different substituents.
Amino Alcohols: Compounds with similar amino and hydroxymethyl groups but different core structures.
Uniqueness
(±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
By understanding the detailed properties and applications of (±)-2-(((1-(Hydroxymethyl)propyl)amino)methyl)-9H-xanthen-9-one hydrochloride, researchers can better utilize this compound in their work, leading to advancements in various scientific fields.
Propriétés
Numéro CAS |
126929-77-9 |
|---|---|
Formule moléculaire |
C18H20ClNO3 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
2-[(1-hydroxybutan-2-ylamino)methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-13(11-20)19-10-12-7-8-17-15(9-12)18(21)14-5-3-4-6-16(14)22-17;/h3-9,13,19-20H,2,10-11H2,1H3;1H |
Clé InChI |
STFQIZOMWCVSPC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




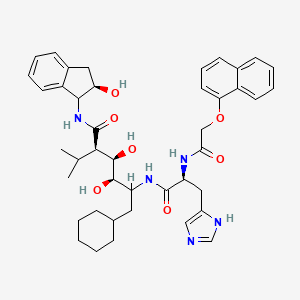
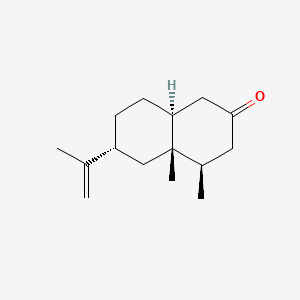

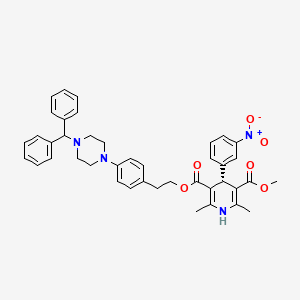
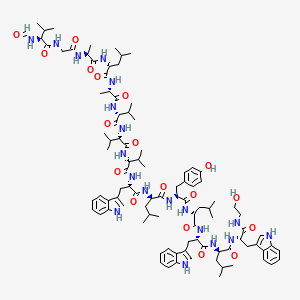
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
